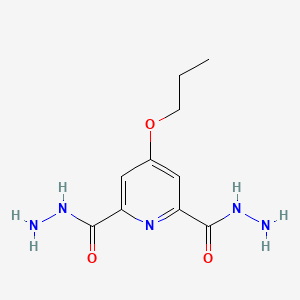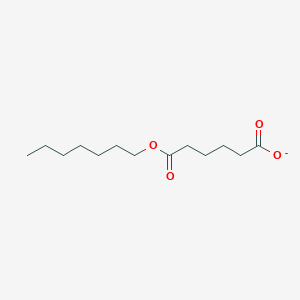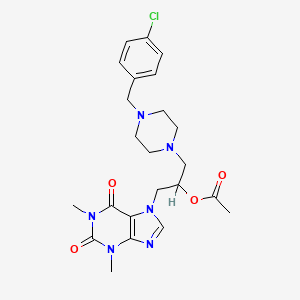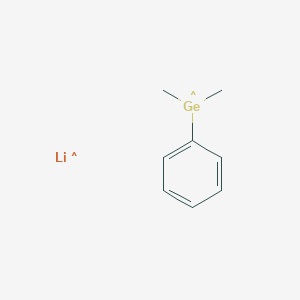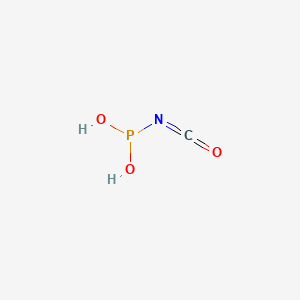
Phosphorisocyanatidous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorisocyanatidous acid is a unique chemical compound known for its distinct properties and applications in various scientific fields. This compound is characterized by its phosphorus and isocyanate functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorisocyanatidous acid typically involves the reaction of phosphorus trichloride with potassium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
PCl3+KOCN→POCN+KCl
The reaction is exothermic and requires careful temperature control to ensure the desired product is obtained. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors with precise temperature and pressure controls are used to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorisocyanatidous acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphoric acid derivatives, reduced phosphorus compounds, and urea derivatives, each with distinct properties and applications.
Scientific Research Applications
Phosphorisocyanatidous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorisocyanatidous acid involves its interaction with molecular targets through its phosphorus and isocyanate functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Phosphorisocyanatidous acid can be compared with other phosphorus-containing compounds such as:
Phosphoric acid: Known for its use in fertilizers and food additives.
Phosphonic acid: Used in water treatment and as a chelating agent.
Phosphinic acid: Employed in flame retardants and plasticizers.
The uniqueness of this compound lies in its isocyanate functional group, which imparts distinct reactivity and versatility compared to other phosphorus compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial processes, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
23852-43-9 |
|---|---|
Molecular Formula |
CH2NO3P |
Molecular Weight |
107.005 g/mol |
IUPAC Name |
isocyanatophosphonous acid |
InChI |
InChI=1S/CH2NO3P/c3-1-2-6(4)5/h4-5H |
InChI Key |
XWEAQUHXIUANQB-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP(O)O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
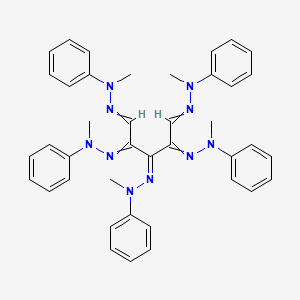
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
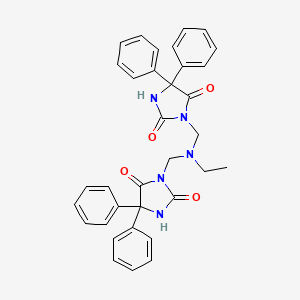
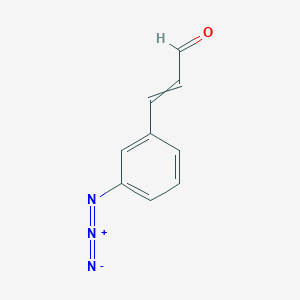
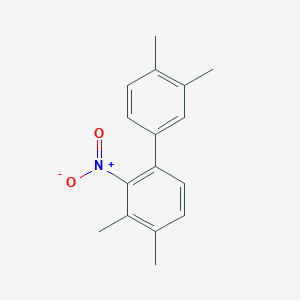
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
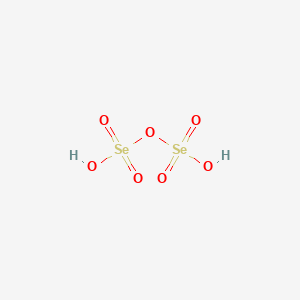
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
